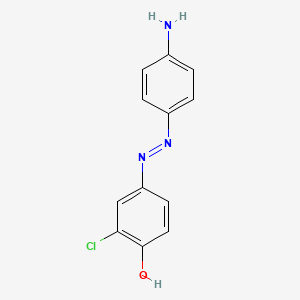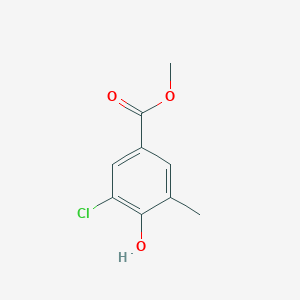
a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-: is a complex carbohydrate derivative It is a modified glucopyranoside, where the glucose molecule is bonded to various phenylmethyl and acetylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)- typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucose molecule are protected using benzyl or phenylmethyl groups.
Introduction of Acetylamino Group: The acetylamino group is introduced at the 2-position of the glucose molecule through acetylation.
Formation of Phenylmethylene Acetal: The 4,6-hydroxyl groups are protected as a phenylmethylene acetal.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the acetylamino group, converting it to an amine.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products
Oxidation: Oxidized derivatives with carboxyl or ketone groups.
Reduction: Reduced derivatives with primary or secondary amine groups.
Substitution: Substituted derivatives with various functional groups replacing the phenylmethyl groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Carbohydrates: Used as an intermediate in the synthesis of more complex carbohydrate molecules.
Study of Carbohydrate-Protein Interactions: Employed in research to understand how carbohydrates interact with proteins.
Biology
Glycosylation Studies: Used to study the process of glycosylation in biological systems.
Cell Signaling: Investigated for its role in cell signaling pathways involving carbohydrates.
Medicine
Drug Development: Potential use in the development of carbohydrate-based drugs.
Diagnostic Tools: Used in the development of diagnostic tools for detecting carbohydrate-related diseases.
Industry
Biotechnology: Employed in the production of biotechnological products involving carbohydrates.
Food Industry:
Mecanismo De Acción
The mechanism of action of a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)- involves its interaction with specific molecular targets. These interactions can affect various biological pathways, including:
Enzyme Inhibition: The compound can inhibit enzymes involved in carbohydrate metabolism.
Receptor Binding: It can bind to carbohydrate receptors on cell surfaces, influencing cell signaling and communication.
Comparación Con Compuestos Similares
Similar Compounds
Methyl a-D-Glucopyranoside: A simpler derivative of glucose with a single methyl group.
Phenylmethyl a-D-Glucopyranoside: Similar structure but lacks the acetylamino and phenylmethylene groups.
Acetylamino a-D-Glucopyranoside: Contains the acetylamino group but lacks the phenylmethyl and phenylmethylene groups.
Uniqueness
Structural Complexity: The presence of multiple functional groups makes it more complex than similar compounds.
Versatility: Its unique structure allows it to participate in a wider range of chemical reactions and biological interactions.
The combination of functional groups provides unique properties that can be exploited in various scientific and industrial applications.
Propiedades
IUPAC Name |
N-[2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6/c1-20(31)30-25-27(32-17-21-11-5-2-6-12-21)26-24(19-34-28(36-26)23-15-9-4-10-16-23)35-29(25)33-18-22-13-7-3-8-14-22/h2-16,24-29H,17-19H2,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMOQGCMJGSYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)

![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)







![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)

